4-amino-N-ethyl-3-hydroxybenzamide
Overview
Description
4-Amino-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a hydroxyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-3-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Formation of 4-Hydroxybenzoyl Chloride: The 4-hydroxybenzoic acid is converted to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 4-hydroxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as sodium hydroxide to form 4-hydroxy-N-ethylbenzamide.
Amination: Finally, the 4-hydroxy-N-ethylbenzamide undergoes an amination reaction with ammonia or an amine source to introduce the amino group at the fourth position, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-ethyl-3-hydroxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-Amino-N-ethyl-3-hydroxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 3-Amino-N-ethylbenzamide
- 3-Hydroxy-N-methylbenzamide
- N,N-Diethyl-3-hydroxybenzamide
- 3-Hydroxy-N-propylbenzamide
Comparison: 4-Amino-N-ethyl-3-hydroxybenzamide is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, such as increased antioxidant or antibacterial effects, due to the synergistic interactions of its functional groups .
Properties
IUPAC Name |
4-amino-N-ethyl-3-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCYGGQATZNWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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